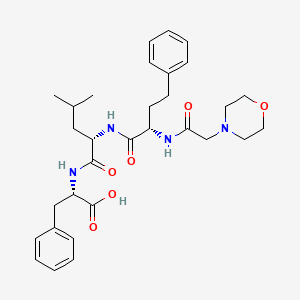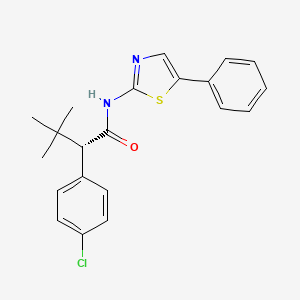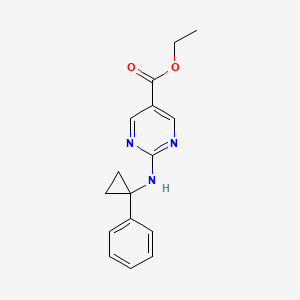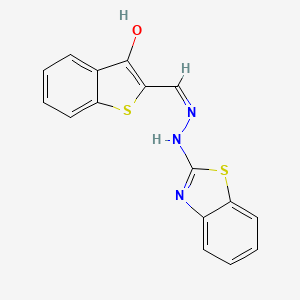
cIAP1 E3 ligase inhibitor D19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cIAP1-IN-D19 is an inhibitor of E3 ligase activity of cIAP1.
Applications De Recherche Scientifique
Targeting c-MYC-Driven Oncogenic Activity
The cIAP1 E3 ligase inhibitor D19 is significant in cancer research due to its role in targeting c-MYC-driven oncogenic activity. The cIAP1 enzyme facilitates the activation of c-MYC by destabilizing its antagonist, MAD1. D19, as an inhibitor, binds to the RING domain of cIAP1, interfering with its interaction with E2, thus stabilizing MAD1 and antagonizing c-MYC. This has implications for treating cancers driven by c-MYC, as D19 promotes c-MYC degradation and inhibits its oncogenic function in both cell and xenograft animal models (Li et al., 2018).
Facilitating Cancer Cell Survival
cIAP1, along with cIAP2, is known to enhance cancer cell survival. These proteins function as E3 ubiquitin ligases, maintaining the ubiquitination of the RIP1 adaptor protein, crucial in cell survival pathways. The inhibition of cIAP1 and cIAP2, potentially through agents like D19, could disrupt these survival mechanisms, thereby offering a strategy for cancer treatment. This role in promoting RIP1 ubiquitination is a significant aspect of their contribution to cancer cell survival (Bertrand et al., 2008).
Regulating E3 Ligase Activity
D19 plays a role in modulating the E3 ligase activity of cIAP1. The E3 ligase activity is crucial for tagging proteins for degradation, and its regulation is a vital aspect of cellular homeostasis and disease processes. By influencing this activity, D19 contributes to the understanding and potential manipulation of ubiquitination processes in various biological contexts, including cancer and other diseases where protein degradation is dysregulated (Feltham et al., 2011).
Autoinhibition and Cell Proliferation
cIAP1's E3 ligase activity is subject to autoinhibition, which is crucial for controlling cell proliferation and migration. Understanding how D19 impacts this autoinhibition can provide insights into how cellular proliferation and migration are regulated, particularly in the context of cancer, where these processes are often dysregulated. This aspect of cIAP1’s function is vital for developing strategies to control cell growth in diseases (Lopez et al., 2011).
Understanding Protein Degrader Ternary Complexes
The study of D19 also contributes to a broader understanding of protein degrader ternary complexes, which is crucial for drug discovery. It offers insights into the formation and stability of these complexes, which are essential for targeted protein degradation, a mechanism increasingly explored in therapeutic contexts (Schiemer et al., 2020).
Propriétés
Numéro CAS |
380640-76-6 |
|---|---|
Nom du produit |
cIAP1 E3 ligase inhibitor D19 |
Formule moléculaire |
C16H11N3OS2 |
Poids moléculaire |
325.4 |
Nom IUPAC |
2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H11N3OS2/c20-15-10-5-1-3-7-12(10)21-14(15)9-17-19-16-18-11-6-2-4-8-13(11)22-16/h1-9,20H,(H,18,19)/b17-9- |
Clé InChI |
NJUBGVFAHILBQL-RQZCQDPDSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC3=NC4=CC=CC=C4S3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cIAP1 IN-D19; cIAP1-IN D19; cIAP1-IN-D19 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





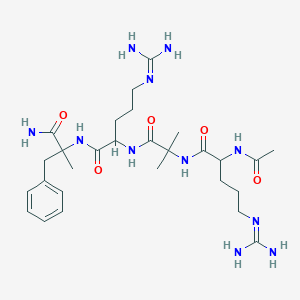
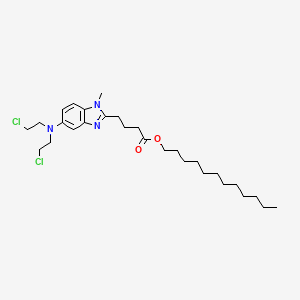

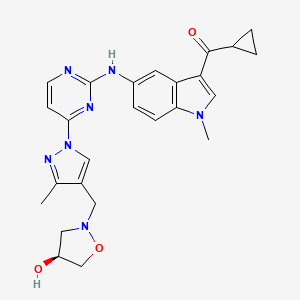
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
